ETHYL (4Z)-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Overview
Description
ETHYL (4Z)-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a nitrophenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL (4Z)-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various nitro compounds .
Scientific Research Applications
ETHYL (4Z)-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their function. The compound’s structure allows it to bind to various biological targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(4-NITROPHENYL)ACRYLATE: Similar in structure but lacks the pyrrole ring.
N’-[(E)-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-{[4-ETHYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE: Contains a nitrophenyl group but has different functional groups and a triazole ring.
Uniqueness
ETHYL (4Z)-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its combination of a pyrrole ring, nitrophenyl group, and ethyl ester.
Properties
IUPAC Name |
ethyl (4Z)-2-methyl-4-[(3-nitrophenyl)methylidene]-5-oxo-1-phenylpyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-3-28-21(25)19-14(2)22(16-9-5-4-6-10-16)20(24)18(19)13-15-8-7-11-17(12-15)23(26)27/h4-13H,3H2,1-2H3/b18-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGQNLPDTACCRP-AQTBWJFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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